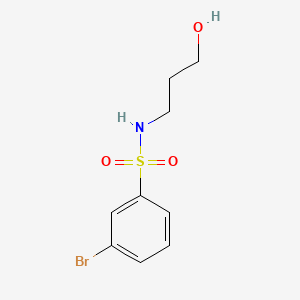
3-bromo-N-(3-hydroxypropyl)benzenesulfonamide
Cat. No. B1183951
M. Wt: 294.163
InChI Key: NLSLQPADZOSIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022205B2
Procedure details


3-Bromo-N-(3-hydroxy-propyl)-benzenesulfonamide (266 mg) obtained from the reaction of pyridine, 3-aminopropanol and 3-bromobenzenesulfonyl chloride in acetonitrile was left to act in di-tert-butyl carbonate (226 mg) and acetonitrile (5 ml) in the presence of DMAP (10 mg), to obtain 3-bromo-N-Boc-N-(3-hydroxy-propyl)-benzenesulfonamide as a colorless oil (267 mg, 72%).




Identifiers


|
REACTION_CXSMILES
|
N1C=CC=CC=1.[NH2:7][CH2:8][CH2:9][CH2:10][OH:11].[Br:12][C:13]1[CH:14]=[C:15]([S:19](Cl)(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1>C(#N)C>[Br:12][C:13]1[CH:14]=[C:15]([S:19]([NH:7][CH2:8][CH2:9][CH2:10][OH:11])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)NCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 266 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
